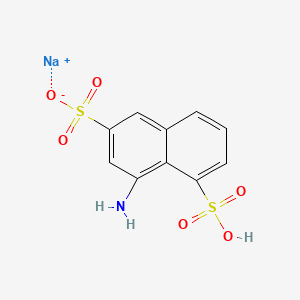
2,4,6-Trioctylphenol
描述
2,4,6-Trioctylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of three octyl groups attached to the 2, 4, and 6 positions of the phenol ring. This compound is known for its hydrophobic properties and is used in various industrial applications due to its chemical stability and unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Trioctylphenol can be synthesized through the alkylation of phenol with octyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution at the 2, 4, and 6 positions. The reaction can be represented as follows:
C6H5OH+3C8H17X→C6H2(C8H17)3OH+3HX
where (X) represents a halide group such as chlorine or bromine.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as aluminum chloride can enhance the reaction rate and selectivity. The product is then purified through distillation and recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,4,6-Trioctylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of 2,4,6-trioctylbenzoquinone.
Reduction: Formation of 2,4,6-trioctylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the substituent used.
科学研究应用
2,4,6-Trioctylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized as an additive in lubricants, plasticizers, and surfactants due to its hydrophobic nature and chemical stability.
作用机制
The mechanism of action of 2,4,6-Trioctylphenol involves its interaction with cellular membranes and proteins. The hydrophobic octyl groups allow the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the phenolic group can interact with various enzymes and receptors, influencing cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but with tert-butyl groups instead of octyl groups.
2,4,6-Trichlorophenol: Contains chlorine atoms instead of octyl groups.
2,4,6-Trimethylphenol: Contains methyl groups instead of octyl groups.
Uniqueness
2,4,6-Trioctylphenol is unique due to its long hydrophobic octyl chains, which impart distinct physical and chemical properties compared to other phenols. These properties make it particularly useful in applications requiring hydrophobicity and chemical stability.
属性
IUPAC Name |
2,4,6-trioctylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O/c1-4-7-10-13-16-19-22-27-25-28(23-20-17-14-11-8-5-2)30(31)29(26-27)24-21-18-15-12-9-6-3/h25-26,31H,4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUGDNIWJVCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)CCCCCCCC)O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203237 | |
| Record name | 2,4,6-Trioctylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54773-21-6 | |
| Record name | 2,4,6-Trioctylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54773-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trioctylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trioctylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trioctylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Bis((1H-benzo[d]imidazol-2-yl)methyl)amine](/img/structure/B1623099.png)






![2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine](/img/structure/B1623112.png)


